
2-Aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Aminopropan-1-ol; 2-ethyl-2-(hydroxymethyl)propane-1,3-diol; propane-1,2-diol” encompasses three distinct chemical entities, each with unique properties and applications. These compounds are:
2-Aminopropan-1-ol: A primary amine and alcohol, commonly used in organic synthesis and as an intermediate in pharmaceuticals.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol:
Propane-1,2-diol:
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: Typically synthesized by the reaction of propylene oxide with ammonia.
Reaction Conditions: This reaction is carried out under high pressure and moderate temperatures to yield 2-aminopropan-1-ol.
Industrial Production Methods
Large-scale production: Involves the continuous reaction of propylene oxide with aqueous ammonia in a pressurized reactor.
Synthetic Routes and Reaction Conditions
Synthesis: Produced by the aldol reaction of formaldehyde with isobutyraldehyde, followed by hydrogenation.
Reaction Conditions: The aldol reaction is typically conducted at elevated temperatures with a base catalyst, followed by hydrogenation under high pressure.
Industrial Production Methods
Large-scale production: Utilizes continuous reactors for the aldol condensation and hydrogenation steps, ensuring high yield and purity.
Synthetic Routes and Reaction Conditions
Synthesis: Commonly produced by the hydration of propylene oxide.
Reaction Conditions: This reaction is carried out in the presence of a strong acid or base catalyst at moderate temperatures.
Industrial Production Methods
Large-scale production: Involves the continuous hydration of propylene oxide in a reactor, followed by purification steps to obtain high-purity propane-1,2-diol.
Chemical Reactions Analysis
2-Aminopropan-1-ol
Oxidation: Can be oxidized to form 2-aminopropanal.
Reduction: Reduction of 2-aminopropan-1-ol is less common but can yield various amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions to form various derivatives.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Oxidation: Can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions are less common but can yield alcohol derivatives.
Substitution: Undergoes esterification and etherification reactions to form various esters and ethers.
Propane-1,2-diol
Oxidation: Can be oxidized to form lactic acid or pyruvic acid.
Reduction: Reduction reactions are rare but can yield alcohol derivatives.
Substitution: Undergoes nucleophilic substitution to form various ethers and esters.
Scientific Research Applications
2-Aminopropan-1-ol
Chemistry: Used as a building block in organic synthesis.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the production of pharmaceuticals, including certain antibiotics.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Chemistry: Used in the synthesis of polyesters and polyurethanes.
Biology: Acts as a stabilizer in biological formulations.
Medicine: Employed in drug formulations and as a stabilizer in vaccines.
Industry: Widely used in the production of coatings, adhesives, and lubricants.
Propane-1,2-diol
Chemistry: Used as a solvent and antifreeze agent.
Biology: Acts as a humectant in biological formulations.
Medicine: Utilized in pharmaceuticals as a solvent and preservative.
Industry: Commonly used in food, cosmetics, and personal care products.
Mechanism of Action
2-Aminopropan-1-ol
Mechanism: Functions as a nucleophile in organic reactions, participating in various substitution and addition reactions.
Molecular Targets: Targets include electrophilic centers in organic molecules.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Mechanism: Acts as a polyol, participating in esterification and etherification reactions.
Molecular Targets: Targets include carboxylic acids and alkyl halides.
Propane-1,2-diol
Mechanism: Functions as a solvent and humectant, interacting with various biological and chemical molecules.
Molecular Targets: Targets include water molecules and hydrophilic compounds.
Comparison with Similar Compounds
2-Aminopropan-1-ol
Similar Compounds: Ethanolamine, 2-amino-2-methyl-1-propanol.
Uniqueness: Contains both amine and alcohol functional groups, making it versatile in organic synthesis.
2-Ethyl-2-(hydroxymethyl)propane-1,3-diol
Similar Compounds: Glycerol, pentaerythritol.
Uniqueness: Contains three hydroxyl groups, making it highly reactive in polymerization reactions.
Propane-1,2-diol
Similar Compounds: Ethylene glycol, butane-1,3-diol.
Uniqueness: Non-toxic and widely used in food and pharmaceutical industries as a solvent and humectant.
Properties
Molecular Formula |
C12H31NO6 |
---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
2-aminopropan-1-ol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;propane-1,2-diol |
InChI |
InChI=1S/C6H14O3.C3H9NO.C3H8O2/c1-2-6(3-7,4-8)5-9;1-3(4)2-5;1-3(5)2-4/h7-9H,2-5H2,1H3;3,5H,2,4H2,1H3;3-5H,2H2,1H3 |
InChI Key |
MKZVOAOIODOCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.CC(CO)N.CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.